N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11112236
InChI: InChI=1S/C19H16N2O2S/c22-18(14-24-19-8-4-5-13-20-19)21-15-9-11-17(12-10-15)23-16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22)
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=N3
Molecular Formula: C19H16N2O2S
Molecular Weight: 336.4 g/mol

N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC11112236

Molecular Formula: C19H16N2O2S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide -

Specification

Molecular Formula C19H16N2O2S
Molecular Weight 336.4 g/mol
IUPAC Name N-(4-phenoxyphenyl)-2-pyridin-2-ylsulfanylacetamide
Standard InChI InChI=1S/C19H16N2O2S/c22-18(14-24-19-8-4-5-13-20-19)21-15-9-11-17(12-10-15)23-16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22)
Standard InChI Key WZYRQEDBTBQXOJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=N3
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=N3

Introduction

N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a phenoxyphenyl moiety and a pyridinylsulfanyl group attached to an acetamide backbone. This combination of functional groups contributes to its potential applications in drug development.

Synthesis

The synthesis of N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves a multi-step process. While detailed synthesis protocols are not widely available, such compounds generally require careful selection of starting materials and reaction conditions to ensure high purity and yield.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide. A comparison of these compounds can provide insights into how structural variations affect biological activity:

Compound NameStructural FeaturesUnique Aspects
N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamideContains a pyrimidine ringSulfamoyl group may enhance solubility
2-{[4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamidePyrimidine ring substituted with methylPotentially different biological activity due to methyl substitution
2-{[4-bromophenyl)-5-(pyridin-3-yl)-4H-triazol]sulfanyl}-N-(4-phenoxyphenyl)acetamideIncorporates a triazole ringUnique bromine substitution may influence reactivity

Applications in Medicinal Chemistry

The unique combination of functional groups in N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide makes it an interesting candidate for drug development. Its potential applications include antimicrobial therapies and possibly other areas where its biological activities can be leveraged.

Future Research Directions

Further research is necessary to fully understand the biological activities of N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide and to explore its potential applications in medicine. This includes detailed structure-activity relationship (SAR) studies to optimize its efficacy and safety profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator